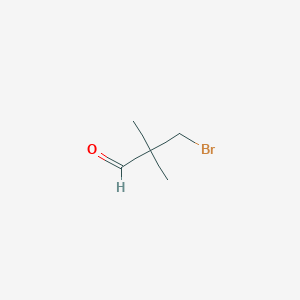

Propanal, 3-bromo-2,2-dimethyl-

Description

Contextualization of Halogenated Aldehydes in Advanced Synthesis

Halogenated aldehydes represent a crucial class of bifunctional compounds that serve as pivotal intermediates in a wide array of organic transformations. nih.govresearchgate.netekb.eg The presence of both a carbonyl group and a halogen atom within the same molecule imparts a dual reactivity. The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of classic carbonyl reactions, including aldol (B89426) condensations, Wittig reactions, and reductions to alcohols. ncert.nic.in

The halogen atom, on the other hand, provides a handle for nucleophilic substitution or cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. youtube.com The position of the halogen relative to the carbonyl group significantly influences the molecule's reactivity. For instance, α-halo aldehydes are known to be highly reactive in Sₙ2 displacement reactions. youtube.com The strategic placement of a halogen atom can also influence the acidity of neighboring protons, further expanding the synthetic utility of these compounds. sigmaaldrich.com

Significance of Propanal, 3-bromo-2,2-dimethyl- as a Versatile Synthetic Intermediate

The significance of Propanal, 3-bromo-2,2-dimethyl- as a versatile synthetic intermediate stems from its unique structural features. The compound possesses a primary bromide, which can be a leaving group in nucleophilic substitution reactions, and an aldehyde, which is a gateway for numerous carbon-carbon bond-forming reactions.

One of the common methods for the synthesis of Propanal, 3-bromo-2,2-dimethyl- involves the oxidation of its corresponding alcohol, 3-bromo-2,2-dimethyl-1-propanol (B1267051). nih.govvaia.com This transformation can be achieved using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). nih.gov

The reactivity of Propanal, 3-bromo-2,2-dimethyl- is influenced by the steric hindrance imparted by the two methyl groups on the alpha-carbon. This steric bulk can direct the approach of nucleophiles and influence the stereochemical outcome of reactions. While the primary bromide might be expected to undergo Sₙ2 reactions, the neopentyl-like structure can significantly slow down this pathway due to steric hindrance. quora.comuni.lu Similarly, the formation of a primary carbocation for an Sₙ1 reaction is generally unfavorable. quora.comuni.lu This unique reactivity profile, a consequence of its sterically encumbered nature, makes it a subject of interest for exploring selective chemical transformations.

The dual functionality of Propanal, 3-bromo-2,2-dimethyl- allows for its potential use in the synthesis of a variety of more complex molecules, including heterocyclic compounds. nih.govresearchgate.netekb.eg The aldehyde can be used to form an initial bond, followed by an intramolecular reaction involving the bromo group to close a ring system.

Interactive Data Tables

Below are tables summarizing the key properties of Propanal, 3-bromo-2,2-dimethyl- and its precursor.

Table 1: Chemical Identification of Propanal, 3-bromo-2,2-dimethyl-

| Identifier | Value |

| IUPAC Name | 3-bromo-2,2-dimethylpropanal |

| CAS Number | 34795-31-8 nist.govchemspider.comquora.com |

| Molecular Formula | C₅H₉BrO chemspider.com |

| Molecular Weight | 165.03 g/mol |

| Canonical SMILES | CC(C)(CBr)C=O |

| InChI Key | GVWHYUOSZCHDOR-UHFFFAOYSA-N |

Table 2: Predicted Physical Properties of Propanal, 3-bromo-2,2-dimethyl-

| Property | Predicted Value |

| XlogP | 1.4 |

| Monoisotopic Mass | 163.98367 Da |

| [M+H]⁺ Collision Cross Section | 126.9 Ų |

| [M+Na]⁺ Collision Cross Section | 138.8 Ų |

| Note: These properties are computationally predicted. |

Table 3: Physical Properties of the Precursor, 3-bromo-2,2-dimethyl-1-propanol

| Property | Value |

| CAS Number | 40894-00-6 nist.govnih.gov |

| Molecular Formula | C₅H₁₁BrO nist.gov |

| Molecular Weight | 167.05 g/mol nih.gov |

| Boiling Point | 184-187 °C (lit.) nih.govvaia.com |

| Density | 1.358 g/mL at 25 °C (lit.) nih.govvaia.com |

| Refractive Index | n20/D 1.479 (lit.) nih.govvaia.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWHYUOSZCHDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446737 | |

| Record name | Propanal, 3-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34795-31-8 | |

| Record name | Propanal, 3-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propanal, 3 Bromo 2,2 Dimethyl

Reinvestigation of Literature Syntheses

A critical evaluation of established synthetic procedures is essential for the development of improved and more reliable methods. This section analyzes previously reported preparative routes and their inherent limitations.

Analysis of Unreliable Preparative Procedures and Their Underlying Issues

The synthesis of aldehydes can be challenging due to their susceptibility to over-oxidation into carboxylic acids. While many oxidizing agents are available, their application can be fraught with difficulties, leading to low yields and complex purification procedures.

Historically, the use of strong, chromium-based oxidants like Jones reagent for the conversion of primary alcohols to aldehydes was common. However, these reagents often lead to the formation of carboxylic acids as a significant byproduct, making them less suitable for the selective synthesis of aldehydes like Propanal, 3-bromo-2,2-dimethyl-. numberanalytics.com

Even with milder reagents, challenges persist. For instance, some procedures using Pyridinium (B92312) Chlorochromate (PCC) have reported poor yields. One study noted a yield as low as 6% for an aldehyde synthesis after chromatographic purification. researchgate.net The primary disadvantages associated with PCC include its toxicity, the cumbersome reaction workup required to remove chromium byproducts, and its sensitivity to moisture. researchgate.netnumberanalytics.comlibretexts.org The presence of water can lead to the formation of an aldehyde hydrate (B1144303), which can be further oxidized by a second equivalent of PCC, reducing the desired aldehyde's yield. libretexts.orgmasterorganicchemistry.com These issues highlight the need for carefully optimized reaction conditions to achieve reliable and high-yielding syntheses.

Optimized Oxidation-Based Synthetic Routes

To overcome the limitations of earlier methods, significant research has focused on developing more efficient and selective oxidation strategies. These modern approaches offer higher yields, greater functional group tolerance, and improved operational simplicity.

Pyridinium Chlorochromate (PCC) Mediated Oxidations of Precursors

Pyridinium chlorochromate (PCC) has emerged as a key reagent for the selective oxidation of primary alcohols to aldehydes. researchgate.netwikipedia.org It is a milder oxidant compared to others like chromic acid, which allows the reaction to stop at the aldehyde stage without significant over-oxidation to the carboxylic acid. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The precursor for Propanal, 3-bromo-2,2-dimethyl- is 3-Bromo-2,2-dimethyl-1-propanol (B1267051), which can be effectively oxidized using PCC. sigmaaldrich.comnih.gov

PCC is a yellow-orange salt with the formula [C5H5NH]+[CrO3Cl]−. wikipedia.org The reaction is typically performed by adding the alcohol to a suspension of PCC in a suitable solvent, such as dichloromethane (B109758). wikipedia.orgorganic-chemistry.org The general stoichiometry for the reaction is:

2 [C₅H₅NH][CrO₃Cl] + 3 R₂CHOH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 R₂C=O + 3 H₂O wikipedia.org

The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to form the carbon-oxygen double bond of the aldehyde. libretexts.orgnumberanalytics.com

Table 1: Comparison of Oxidation Methods

| Oxidation Method | Oxidizing Agent | Typical Product from Primary Alcohol | Key Advantages | Key Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate | Aldehyde | Mild conditions, high selectivity, good yields. numberanalytics.com | Toxic, tedious workup, moisture sensitive. researchgate.net |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Carboxylic Acid | Strong oxidant. | Lacks selectivity for aldehydes. numberanalytics.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Aldehyde | Mild conditions. | Requires stringent conditions, can be less selective. numberanalytics.com |

Optimization of Reaction Conditions and Solvent Systems

Achieving high yields and selectivity in PCC oxidations requires careful optimization of the reaction parameters. Key factors include the choice of solvent, reaction temperature, and the use of additives.

Dichloromethane is a commonly favored solvent as it tends to promote the formation of aldehydes while minimizing further oxidation. numberanalytics.com The reaction is typically conducted at room temperature. numberanalytics.com Lowering the temperature can also help reduce the risk of over-oxidation. numberanalytics.com

To enhance reaction rates and selectivity, several strategies can be employed:

Buffered PCC: The mildly acidic nature of PCC can be problematic for acid-sensitive functional groups. organic-chemistry.org Using buffered PCC, for instance with sodium acetate, can mitigate this acidity, improving selectivity and yield. numberanalytics.comorganic-chemistry.org

Additives: The addition of molecular sieves can help to remove water from the reaction mixture, thereby preventing the formation of aldehyde hydrates and subsequent over-oxidation, leading to an enhanced reaction rate. numberanalytics.comnumberanalytics.com

Stoichiometry: Using an excess of PCC can lead to the further oxidation of the aldehyde product. numberanalytics.com Therefore, controlling the stoichiometry, often using 1 to 2 equivalents of PCC, is crucial for optimal results. numberanalytics.com One study demonstrated that 1 equivalent of PCC is sufficient as the oxidation involves a two-electron transfer from the chromium to the substrate.

Table 2: Optimization Strategies for PCC Oxidation

| Strategy | Description | Benefit |

| Solvent Choice | Using dichloromethane as the solvent. numberanalytics.com | Favors aldehyde formation over carboxylic acid. numberanalytics.com |

| Buffered Conditions | Adding a buffer like sodium acetate. numberanalytics.comorganic-chemistry.org | Reduces acidity, improving selectivity and yield. numberanalytics.com |

| Additives | Incorporating molecular sieves. numberanalytics.com | Removes moisture, enhancing reaction rate and preventing side reactions. numberanalytics.com |

| Temperature Control | Maintaining lower reaction temperatures. numberanalytics.com | Reduces the risk of over-oxidation. numberanalytics.com |

TEMPO-Catalyzed Oxidation Strategies

An alternative and increasingly popular method for the selective oxidation of alcohols is the use of stable nitroxyl (B88944) radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov TEMPO-catalyzed oxidations are valued for their efficiency and are considered a "green" alternative due to the use of a catalyst in combination with a stoichiometric co-oxidant. acsgcipr.org This system is effective for converting primary alcohols to aldehydes. nih.gov

Sodium Hypochlorite (B82951) (NaOCl) as Co-oxidant in TEMPO Systems

A highly effective and economical system for TEMPO-catalyzed oxidations employs sodium hypochlorite (bleach) as the terminal oxidant. windows.net This procedure, often referred to as the Anelli protocol, is widely used in both academic and industrial settings. nih.govgoogle.com

The reaction is typically carried out in a biphasic system, such as dichloromethane and water, at a controlled temperature, often around 0°C. windows.net The system includes catalytic amounts of TEMPO (or a derivative like 4-MeO-TEMPO), a co-catalyst such as potassium bromide (KBr), and a buffer like sodium bicarbonate (NaHCO₃) to maintain the pH between 8.5 and 9.5. windows.netgoogle.com The sodium hypochlorite is used in stoichiometric amounts. google.com

Table 3: Typical Reaction Conditions for TEMPO/NaOCl Oxidation

| Component | Role | Typical Amount |

| Substrate | Alcohol to be oxidized | 1 equivalent |

| TEMPO | Catalyst | 0.001 - 10 mol % google.com |

| Sodium Hypochlorite (NaOCl) | Stoichiometric Oxidant | 1 - 1.2 equivalents google.com |

| Potassium Bromide (KBr) | Co-catalyst | 0.2 - 2 mol % google.com |

| Sodium Bicarbonate (NaHCO₃) | Buffer | Sufficient to maintain pH ~9.5 nih.gov |

| Solvent System | Dichloromethane/Water | Biphasic mixture windows.net |

| Temperature | Reaction Temperature | 0°C to ambient temperature nih.govwindows.net |

This method has been successfully applied to a wide variety of alcohols, demonstrating its robustness and broad applicability. nih.gov The use of a continuous flow process for this reaction has also been developed, which can improve safety and scalability. nih.gov

TEMPO/Diacetoxyiodobenzene Methodologies

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a sterically hindered substrate like 3-bromo-2,2-dimethyl-1-propanol, achieving high selectivity for the corresponding aldehyde, Propanal, 3-bromo-2,2-dimethyl-, without over-oxidation to the carboxylic acid requires mild and specific reagents. The combination of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like (diacetoxyiodo)benzene, PhI(OAc)₂, provides a robust solution. chem-station.comorgsyn.org

This methodology is renowned for its high selectivity in oxidizing primary alcohols to aldehydes. orgsyn.org The reaction operates under mild conditions, often at neutral pH, which preserves other sensitive functional groups within the molecule. chem-station.comorgsyn.org The active oxidizing agent is the N-oxoammonium ion, which is generated in situ from the TEMPO radical by the hypervalent iodine(III) reagent. chem-station.comacsgcipr.org This N-oxoammonium species then oxidizes the alcohol to the aldehyde, while being reduced to the hydroxylamine (B1172632) form. The PhI(OAc)₂ co-oxidant's role is to regenerate the active N-oxoammonium ion, thus completing the catalytic cycle. acsgcipr.org

One of the key advantages of the TEMPO/PhI(OAc)₂ system is the significant reduction in over-oxidation to the corresponding carboxylic acid, a common side reaction with many other oxidizing agents. orgsyn.org While TEMPO is effective for many substrates, highly congested alcohols, such as those with a neopentyl structure, may exhibit slower reaction rates. In such cases, less sterically hindered and more reactive nitroxyl radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), can be employed to enhance reactivity. chem-station.com

Below is a table summarizing typical conditions for this oxidation:

Table 1: Typical Reaction Conditions for TEMPO/PhI(OAc)₂ Oxidation

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Catalyst | TEMPO (0.05 - 0.1 eq.) | Catalyzes the oxidation via the N-oxoammonium ion. nih.gov |

| Co-oxidant | (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.1 - 1.2 eq.) | Stoichiometric oxidant that regenerates the active catalyst. chem-station.com |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | Provides solubility for reagents; can be run anhydrously. chem-station.comacsgcipr.org |

| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions and decomposition. chem-station.com |

| pH / Additives | Often neutral or buffered (e.g., pH 7 phosphate (B84403) buffer) | Maintains stability of the catalyst and substrate. chem-station.com |

| Reaction Time | 1 - 12 hours | Monitored by TLC or GC for completion. nih.gov |

Influence of Reaction Acidity on Product Purity and Side Reactions

Under mildly basic conditions (pH 8-10), the oxidation of primary alcohols is often faster. windows.net However, these conditions can be detrimental if the substrate or product contains base-labile functional groups, such as esters, which could undergo hydrolysis. windows.net For the synthesis of Propanal, 3-bromo-2,2-dimethyl-, maintaining neutral to slightly acidic conditions is generally preferred when using the PhI(OAc)₂ system to ensure the stability of the bromo-substituent and prevent potential elimination or other base-catalyzed side reactions.

Conversely, strongly acidic conditions (pH < 5) can lead to the degradation of the TEMPO catalyst itself. researchgate.net One documented side reaction under acidic conditions is the oxidative deamination of certain TEMPO derivatives, leading to the formation of less reactive species like 4-oxo-TEMPO. researchgate.net Furthermore, TEMPO has been shown to react with certain oxygen-centered radicals under acidic conditions, which could potentially interfere with the primary oxidation pathway. rsc.org

The primary side reaction of concern in the oxidation of any primary alcohol is over-oxidation to the carboxylic acid. The TEMPO/PhI(OAc)₂ system is particularly effective at minimizing this outcome. orgsyn.org The aldehyde hydrate is the species that is typically oxidized to the carboxylic acid, and for many aldehydes, the degree of hydration is low under neutral or anhydrous conditions, thus kinetically disfavoring the second oxidation step. acsgcipr.org

Table 2: Effect of pH on TEMPO-Mediated Oxidation

| pH Range | Effect on Reaction | Potential Side Reactions | Reference |

|---|---|---|---|

| Acidic (pH < 5) | Slower reaction rate. | Catalyst degradation (e.g., to 4-oxo-TEMPO). | researchgate.net |

| Neutral (pH ≈ 7) | Good stability for catalyst and substrate. | Generally clean reaction with minimal side products. chem-station.com | chem-station.com |

| Basic (pH 8-10) | Faster reaction rate. | Potential for hydrolysis of sensitive groups, elimination. | windows.net |

Scalability Considerations in Propanal, 3-bromo-2,2-dimethyl- Synthesis

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. While TEMPO-mediated oxidations are highly effective, several factors must be considered for the large-scale synthesis of Propanal, 3-bromo-2,2-dimethyl-.

Cost and Atom Economy: Although TEMPO is used in catalytic amounts, its cost can be a factor on an industrial scale. acsgcipr.org A more significant issue is the use of the stoichiometric co-oxidant, (diacetoxyiodo)benzene. Hypervalent iodine reagents suffer from poor atom economy, generating a full equivalent of iodobenzene (B50100) as a byproduct. acsgcipr.orgacsgcipr.org The cost of the reagent and the subsequent waste treatment and disposal of the iodobenzene byproduct can make the process economically challenging on a large scale. acsgcipr.org

Safety and Thermal Management: All TEMPO-catalyzed oxidations are exothermic and can present a risk of delayed or runaway reactions if not properly controlled. acsgcipr.orgacsgcipr.org Careful management of heat exchange and addition rates is crucial, especially in large reactors.

Downstream Processing and Impurity Profile: Nitroxyl radicals like TEMPO, as well as their hydroxylamine intermediates, can be flagged as potential genotoxic impurities (PGIs). acsgcipr.orgacsgcipr.org In syntheses intended for pharmaceutical applications, stringent control and removal of these impurities to very low levels are required, which can complicate the purification process.

Alternative Technologies: To address some of these scalability issues, continuous flow microreactor technology has emerged as a promising alternative to traditional batch processing. nih.gov Flow reactors offer superior heat and mass transfer, enabling better control over exothermic reactions and improving safety. They can also lead to higher yields and selectivities in shorter reaction times. nih.govnih.gov The use of polymer-bound or solid-supported TEMPO catalysts is another strategy to simplify catalyst removal and recycling, further enhancing the green credentials and practicality of the process. researchgate.net

Derivatization-Based Synthetic Approaches to Structurally Related Propanals

Beyond the direct oxidation of corresponding alcohols, aldehydes can be synthesized through the functionalization of other molecular frameworks. These derivatization approaches allow for the construction of complex propanal structures from different starting materials.

Blanc Bromomethylation and Subsequent Alkylation

The Blanc reaction is a classic method for introducing a halomethyl group onto an aromatic ring. organic-chemistry.org It is a variation of the Friedel-Crafts alkylation and traditionally involves the reaction of an arene with formaldehyde (B43269) and a hydrogen halide (typically HCl), catalyzed by a Lewis acid such as zinc chloride. organic-chemistry.org This process yields a chloromethylated arene. While the prompt specifies bromomethylation, the principle would be analogous, employing HBr and a suitable catalyst to generate a bromomethylated aromatic compound.

The direct application of the Blanc reaction to synthesize an aliphatic aldehyde like Propanal, 3-bromo-2,2-dimethyl- is not feasible, as the reaction is specific to the functionalization of electron-rich aromatic rings. An indirect and highly convoluted multi-step pathway would be required, potentially involving the bromomethylation of a specific aromatic precursor, followed by a series of transformations including alkylation and subsequent oxidative cleavage of the aromatic ring to unmask an aldehyde functionality. Such a route would likely be low-yielding and impractical.

A more plausible, though not strictly a "Blanc reaction," synthetic strategy would involve using a bromomethylating agent to alkylate a suitable three-carbon nucleophile, such as a propanal enolate or its synthetic equivalent. This approach, however, falls under standard alkylation chemistry rather than the specific electrophilic aromatic substitution of the Blanc reaction.

Cross-Coupling Reactions in Propanal Synthesis (e.g., Mizoroki-Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been adapted for the synthesis of aldehydes. nobelprize.orgresearchgate.netnih.gov The Mizoroki-Heck reaction, which classically couples an unsaturated halide with an alkene, offers a particularly elegant route to carbonyl compounds when allylic alcohols are used as the alkene partner. chem-station.comwikipedia.org

In this variation of the Heck reaction, the initial carbopalladation of the allylic alcohol double bond is followed by a β-hydride elimination. Subsequent tautomerization of the resulting enol or a palladium-mediated olefin migration leads directly to the formation of a carbonyl compound. chem-station.comnih.gov For instance, the reaction of an aryl halide with an unsubstituted allyl alcohol can produce a 3-arylpropanal. This provides a modular approach to a wide array of structurally diverse propanals.

The general transformation is as follows: Ar-X + CH₂=CHCH₂OH → [Pd catalyst, Base] → Ar-CH₂CH₂CHO

This method is attractive due to the mild reaction conditions and the high functional group tolerance of modern palladium catalysts. researchgate.netnih.gov By choosing different aryl or vinyl halides and substituted allylic alcohols, a diverse library of propanals and related aldehydes can be accessed. This strategy exemplifies a modern, derivatization-based approach to aldehyde synthesis that complements classical oxidation methods. nih.gov

Reactivity and Advanced Chemical Transformations of Propanal, 3 Bromo 2,2 Dimethyl

Nucleophilic Reactions

Nucleophilic reactions are a cornerstone of the reactivity of Propanal, 3-bromo-2,2-dimethyl-, with two primary sites susceptible to nucleophilic attack: the aldehyde carbonyl carbon and the carbon atom bearing the bromine substituent.

Reactivity at the Aldehyde Carbonyl Center

The aldehyde functional group in Propanal, 3-bromo-2,2-dimethyl- is a key site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. ncert.nic.inlibretexts.org Aldehydes, in general, are more reactive towards nucleophilic addition than ketones for both steric and electronic reasons. ncert.nic.in

The reaction mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate as the carbon atom rehybridizes from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield an alcohol.

However, the reactivity of Propanal, 3-bromo-2,2-dimethyl- is significantly influenced by the steric hindrance created by the two methyl groups at the adjacent C2 position. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially reducing the reaction rate compared to less substituted aldehydes like propanal. learncbse.in

| Factor | Influence on Reactivity | Relevance to Propanal, 3-bromo-2,2-dimethyl- |

|---|---|---|

| Electronic Effects | The electronegative oxygen atom polarizes the C=O bond, making the carbon electrophilic. | The aldehyde group possesses an electrophilic carbon center susceptible to nucleophilic attack. |

| Steric Hindrance | Bulky groups near the carbonyl center hinder the approach of nucleophiles, decreasing reactivity. | The gem-dimethyl group at the C2 position introduces significant steric hindrance, likely reducing the rate of nucleophilic addition compared to unhindered aldehydes. |

Reactivity of the Bromine Substituent towards Nucleophiles

The bromine atom at the C3 position serves as a leaving group, enabling nucleophilic substitution reactions. The carbon-bromine bond is polar, with the carbon atom being electrophilic. uci.edu The reactivity in nucleophilic substitution is dependent on the reaction mechanism, which can be either S(_N)1 or S(_N)2.

For Propanal, 3-bromo-2,2-dimethyl-, the carbon atom attached to the bromine is a primary carbon. Primary alkyl halides typically favor the S(_N)2 mechanism, which involves a backside attack by the nucleophile. uci.edu However, the bulky gem-dimethyl group at the adjacent C2 position creates considerable steric hindrance, which would likely impede the backside approach required for an S(_N)2 reaction.

An S(_N)1 mechanism is also unlikely as it would proceed through a highly unstable primary carbocation. Therefore, nucleophilic substitution at the C3 position is expected to be slow under standard conditions.

| Mechanism | Feasibility for Propanal, 3-bromo-2,2-dimethyl- | Reasoning |

|---|---|---|

| S(_N)2 | Disfavored | Significant steric hindrance from the adjacent gem-dimethyl group prevents backside attack by the nucleophile. |

| S(_N)1 | Disfavored | The mechanism would involve the formation of an unstable primary carbocation. |

Fragmentation Reactions

Carbonyl-Generating Grob Fragmentation in β-Substituted Systems

The Grob fragmentation is a reaction that involves the cleavage of a carbon-carbon bond in a 1,3-hetero-difunctionalized system, leading to the formation of three fragments. researchgate.netresearchgate.net While Propanal, 3-bromo-2,2-dimethyl- itself is not primed for a direct Grob fragmentation, its derivatives can be.

For instance, if the aldehyde is first treated with a nucleophile (such as an organometallic reagent) to form a γ-bromo alcohol, this product possesses the necessary 1,3-difunctional relationship for a Grob-type fragmentation. nih.govunivie.ac.at In this scenario, the alcohol would act as the electron donor and the bromine as the leaving group. This would lead to the fragmentation of the C1-C2 and C3-Br bonds, generating a new carbonyl compound and an alkene.

Intramolecular Cyclization Pathways

Formation of Oxetane (B1205548) Derivatives from Related Precursors

The structure of Propanal, 3-bromo-2,2-dimethyl- is conducive to the formation of four-membered oxygen-containing heterocycles, known as oxetanes, from its derivatives. acs.orgnih.gov Oxetanes are valuable building blocks in medicinal chemistry and organic synthesis. nih.govresearchgate.net

A key precursor for oxetane formation is a 1,3-halohydrin. This can be readily synthesized from Propanal, 3-bromo-2,2-dimethyl- by the reduction of the aldehyde group to a primary alcohol. The resulting molecule, 3-bromo-2,2-dimethyl-1-propanol (B1267051), is a γ-bromo alcohol.

Treatment of this 1,3-halohydrin with a base can induce an intramolecular Williamson ether synthesis. The base deprotonates the alcohol to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion to form the oxetane ring. This process would yield 3,3-dimethyloxetane.

Diastereoselective Cyclization Strategies

Diastereoselective cyclization reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules with defined stereochemistry. For a molecule like "Propanal, 3-bromo-2,2-dimethyl-," such strategies would likely involve the aldehyde functionality as a key reactive site.

Hypothetically, one could envision intramolecular aldol-type reactions if a suitable pronucleophile is present elsewhere in a more complex derivative of the parent molecule. The inherent steric hindrance around the aldehyde, conferred by the gem-dimethyl group, would significantly influence the stereochemical outcome of such transformations.

Another theoretical avenue involves the participation of the aldehyde in multicomponent reactions, such as the Passerini or Ugi reactions, followed by a subsequent cyclization step. The diastereoselectivity of such a sequence would be contingent on the nature of the other reactants and the reaction conditions employed.

A summary of potential, though not experimentally verified, diastereoselective cyclization strategies is presented below:

| Cyclization Strategy | Key Transformation | Potential Product Scaffold | Factors Influencing Diastereoselectivity |

| Intramolecular Aldol (B89426) Reaction | Aldehyde enolate formation and cyclization | Cyclic β-hydroxy aldehyde | Steric hindrance from gem-dimethyl group, reaction temperature, nature of the base |

| Multicomponent Reaction followed by Cyclization | Passerini or Ugi reaction | Highly functionalized cyclic amides or esters | Chiral auxiliaries, catalysts, solvent effects |

Radical Cyclization Methodologies

Radical cyclizations are a cornerstone of modern synthetic chemistry, enabling the formation of cyclic structures through the generation and intramolecular trapping of radical intermediates. The presence of a bromine atom in "Propanal, 3-bromo-2,2-dimethyl-" suggests its potential as a precursor for radical generation.

A common approach involves the use of a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), to generate a primary alkyl radical at the carbon bearing the bromine. For this radical to undergo cyclization, a suitable radical acceptor, such as an alkene or alkyne, would need to be present within the same molecule. As "Propanal, 3-bromo-2,2-dimethyl-" itself lacks such a moiety, derivatization would be a necessary prerequisite.

For instance, a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde could introduce a carbon-carbon double bond, setting the stage for a subsequent radical cyclization. The regioselectivity of such a cyclization (e.g., exo vs. endo cyclization) would be governed by Baldwin's rules, while the stereoselectivity would depend on the transition state geometry.

A table outlining these hypothetical radical cyclization methodologies is provided below:

| Radical Generation Method | Required Substrate Modification | Potential Cyclization Mode | Key Reagents |

| Tin-mediated radical generation | Introduction of an unsaturated moiety (e.g., alkene, alkyne) | 5-exo-trig, 6-exo-trig, etc. | Bu₃SnH, AIBN |

| Atom Transfer Radical Cyclization (ATRC) | Introduction of an unsaturated moiety | 5-exo-trig, 6-exo-trig, etc. | Copper or ruthenium catalysts |

Subsequent Derivatization and Functional Group Interconversions

The bifunctional nature of "Propanal, 3-bromo-2,2-dimethyl-," possessing both an aldehyde and a primary alkyl bromide, theoretically allows for a wide range of subsequent derivatizations and functional group interconversions.

The aldehyde group can undergo a variety of classical transformations:

Oxidation: Conversion to the corresponding carboxylic acid, 3-bromo-2,2-dimethylpropanoic acid, using oxidizing agents like potassium permanganate or Jones reagent.

Reduction: Transformation to the primary alcohol, 3-bromo-2,2-dimethyl-1-propanol, with reducing agents such as sodium borohydride or lithium aluminum hydride.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Olefinations: Conversion of the carbonyl to a carbon-carbon double bond via reactions like the Wittig, Horner-Wadsworth-Emmons, or Tebbe reactions.

Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid.

The primary alkyl bromide functionality offers another set of synthetic handles:

Nucleophilic Substitution: Displacement of the bromide by a variety of nucleophiles, such as cyanide, azide, thiols, or alkoxides, to introduce new functional groups.

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be used in a wide array of carbon-carbon bond-forming reactions.

Elimination Reactions: Treatment with a strong, non-nucleophilic base could potentially lead to the formation of 2,2-dimethyl-2-propenal, although this may be challenging due to the neopentyl-like structure.

A summary of these potential derivatizations is presented in the following table:

| Functional Group | Transformation | Reagents | Product Functional Group |

| Aldehyde | Oxidation | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Aldehyde | Reductive Amination | R₂NH, NaBH₃CN | Amine |

| Aldehyde | Wittig Olefination | Ph₃P=CHR | Alkene |

| Alkyl Bromide | Nucleophilic Substitution | NaCN | Nitrile |

| Alkyl Bromide | Grignard Formation | Mg | Grignard Reagent |

| Alkyl Bromide | Elimination | t-BuOK | Alkene (potential) |

It is important to reiterate that while these reactions are well-established for the respective functional groups, their application to "Propanal, 3-bromo-2,2-dimethyl-" has not been specifically reported in the reviewed literature. The steric hindrance imposed by the gem-dimethyl groups may influence the feasibility and outcome of these transformations.

Mechanistic Investigations of Reactions Involving Propanal, 3 Bromo 2,2 Dimethyl

Carbocation Intermediates and Rearrangements

Reactions involving Propanal, 3-bromo-2,2-dimethyl-, particularly under conditions favoring ionization, are characterized by the formation of carbocation intermediates that can undergo rearrangements.

Methyl Shifts and Hydride Shifts in Reaction Pathways

The initial formation of a primary carbocation from 3-bromo-2,2-dimethylpropanal is energetically unfavorable. However, in related systems like 3-bromo-2,2-dimethylbutane (B1528390), the departure of the bromide ion leads to a secondary carbocation. doubtnut.comyoutube.com This intermediate is prone to a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. orgoreview.comyoutube.comyoutube.comlibretexts.org This rearrangement results in the formation of a more stable tertiary carbocation. orgoreview.comyoutube.com

While hydride shifts are another common type of carbocation rearrangement, they are less likely in this specific system because a methyl shift directly leads to a more stable tertiary carbocation. orgoreview.comyoutube.com In general, carbocation rearrangements, including both hydride and methyl shifts, are driven by the formation of a more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Influence of Carbocation Stability on Reaction Outcomes

The stability of the carbocation intermediate is a critical factor that dictates the major product of a reaction. Tertiary carbocations are significantly more stable than secondary carbocations, which are in turn more stable than primary carbocations. youtube.com This stability hierarchy is the driving force behind the observed rearrangements. youtube.comlibretexts.orgmasterorganicchemistry.com For instance, in the reaction of 3-bromo-2,2-dimethylbutane with water or ethanol, the initially formed secondary carbocation rapidly rearranges to a tertiary carbocation via a methyl shift. doubtnut.comyoutube.comchegg.com The subsequent attack of the nucleophile (water or ethanol) on this more stable tertiary carbocation leads to the major product. doubtnut.comyoutube.comchegg.com

The reaction of 2,2-dimethyl-1-propanol with HBr, a similar neopentyl system, is very slow but yields 2-bromo-2-methylbutane (B1582447) as the major product, which is also explained by a carbocation rearrangement. chegg.com The primary carbocation that would form is highly unstable, but a methyl shift leads to a stable tertiary carbocation.

Radical Chain Mechanisms (e.g., Halogen Abstraction Steps)

In addition to ionic pathways, reactions involving Propanal, 3-bromo-2,2-dimethyl- can also proceed through radical chain mechanisms, especially under conditions that favor homolytic bond cleavage, such as exposure to UV light or the presence of radical initiators. lumenlearning.comquora.comlibretexts.org

A typical radical chain reaction consists of three main stages: initiation, propagation, and termination. lumenlearning.comquora.comlibretexts.orgrutgers.edu

Initiation: The process begins with the formation of radicals. lumenlearning.comquora.comlibretexts.orgrutgers.edu For instance, a bromine molecule can be homolytically cleaved by light to generate two bromine radicals. lumenlearning.com

Propagation: A bromine radical can then abstract a hydrogen atom from the substrate, in this case, 3-bromo-2,2-dimethylpropanal, to form a carbon-centered radical and a molecule of hydrogen bromide. rutgers.eduucsb.edu This carbon radical can then react with another bromine molecule to form the product and a new bromine radical, which continues the chain. rutgers.eduucsb.edu

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.org

The stability of the radical intermediate influences the reaction's regioselectivity. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. rutgers.edu

Mechanistic Pathways of Decomposition Reactions (e.g., Trimerization)

Elucidation of SN1 vs. SN2 Pathways in Related Systems

The structure of the alkyl halide plays a crucial role in determining whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 mechanism. pressbooks.pubyoutube.comyoutube.comyoutube.com

SN1 Reactions: These are multi-step reactions that proceed through a carbocation intermediate. youtube.comncert.nic.in Tertiary alkyl halides readily undergo SN1 reactions due to the high stability of the resulting tertiary carbocation. ncert.nic.inpearson.comquora.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. pressbooks.pubyoutube.com These reactions are favored by polar protic solvents. pressbooks.pubyoutube.com

SN2 Reactions: These are single-step, concerted reactions where the nucleophile attacks the substrate from the backside of the leaving group. youtube.comncert.nic.in Primary alkyl halides and methyl halides are most reactive towards SN2 reactions due to minimal steric hindrance. pressbooks.pubncert.nic.in The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. pressbooks.pub Polar aprotic solvents are preferred for SN2 reactions. pressbooks.pub

1-Bromo-2,2-dimethylpropane, a compound structurally similar to Propanal, 3-bromo-2,2-dimethyl-, has difficulty undergoing both SN1 and SN2 reactions. vaia.com The primary carbon makes the formation of a stable carbocation for an SN1 reaction difficult, while the bulky t-butyl group creates significant steric hindrance for the backside attack required in an SN2 reaction. quora.comvaia.com

Application of Isotopic Labeling in Mechanistic Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (D), is a powerful tool for elucidating reaction mechanisms. chem-station.comnih.gov By replacing hydrogen atoms with deuterium at specific positions in a molecule, chemists can track the movement of atoms and distinguish between different mechanistic pathways. chem-station.comresearchgate.net

The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of a reaction. chem-station.com For example, a significant KIE observed when a C-H bond is replaced by a C-D bond suggests that this bond is broken in the rate-determining step.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

High-Resolution ¹H and ¹³C NMR for Detailed Structural Elucidation

A complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for the unambiguous identification of Propanal, 3-bromo-2,2-dimethyl-. This would involve determining the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each unique proton and carbon atom in the molecule.

¹H NMR: For Propanal, 3-bromo-2,2-dimethyl-, the following signals would be anticipated:

An aldehyde proton (CHO) signal, typically a singlet, in the downfield region of the spectrum.

A singlet corresponding to the protons of the two equivalent methyl groups.

A singlet for the protons of the brominated methylene (B1212753) group (CH₂Br).

¹³C NMR: The ¹³C NMR spectrum would be expected to show distinct signals for:

The carbonyl carbon of the aldehyde group.

The quaternary carbon atom.

The carbon atoms of the methyl groups.

The carbon atom of the brominated methylene group.

However, a thorough search of scientific databases has not yielded any published experimental ¹H or ¹³C NMR data for Propanal, 3-bromo-2,2-dimethyl-.

Advanced NMR Techniques for Reaction Monitoring and Intermediate Detection

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and in-situ reaction monitoring, would provide deeper insights into the molecular structure and reactivity of Propanal, 3-bromo-2,2-dimethyl-. These methods could be employed to confirm connectivity between atoms and to observe the formation of the aldehyde from its precursor or its conversion into other products in real-time.

Regrettably, no studies utilizing these advanced NMR techniques for the analysis of Propanal, 3-bromo-2,2-dimethyl- were found in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Propanal, 3-bromo-2,2-dimethyl- would be expected to exhibit characteristic absorption bands for:

A strong C=O stretching vibration for the aldehyde functional group.

C-H stretching and bending vibrations for the alkyl and aldehyde C-H bonds.

A C-Br stretching vibration.

Specific experimental FT-IR data for Propanal, 3-bromo-2,2-dimethyl- is not available in the public domain.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The FT-Raman spectrum of Propanal, 3-bromo-2,2-dimethyl- would also be expected to show the characteristic vibrations of the functional groups. However, no published FT-Raman spectra for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For Propanal, 3-bromo-2,2-dimethyl-, mass spectrometry would be crucial for confirming its molecular formula (C₅H₉BrO). Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

A search for the mass spectrum of Propanal, 3-bromo-2,2-dimethyl- did not yield any experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of "Propanal, 3-bromo-2,2-dimethyl-". This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition.

The exact mass of "Propanal, 3-bromo-2,2-dimethyl-" is 163.98368 g/mol . smolecule.com HRMS analysis would be expected to yield a molecular ion peak corresponding to this value, thereby confirming the molecular formula C₅H₉BrO. The presence of the bromine atom is particularly distinguishable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity separated by two m/z units.

Table 1: Predicted m/z Values for Isotopologues of [M+H]⁺ Adduct of Propanal, 3-bromo-2,2-dimethyl-

| Isotopologue | Adduct | Predicted m/z |

| C₅H₉⁷⁹BrO | [M+H]⁺ | 164.9912 |

| C₅H₉⁸¹BrO | [M+H]⁺ | 166.9891 |

Note: Data is theoretical and for illustrative purposes. Actual experimental values may vary slightly.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful technique for identifying and monitoring reaction intermediates during the synthesis of "Propanal, 3-bromo-2,2-dimethyl-". A common synthetic route involves the oxidation of 3-bromo-2,2-dimethyl-1-propanol (B1267051). smolecule.comsigmaaldrich.com

By coupling a mass spectrometer to the reaction vessel, it is possible to track the disappearance of the starting material and the appearance of the desired product in real-time. For instance, in the oxidation of 3-bromo-2,2-dimethyl-1-propanol (MW: 167.04 g/mol ), one would observe a decrease in the signal corresponding to the alcohol and a concurrent increase in the signal for "Propanal, 3-bromo-2,2-dimethyl-" (MW: 165.03 g/mol ). nist.govsigmaaldrich.com This allows for precise control over reaction conditions and optimization of yield.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aldehydes, such as "Propanal, 3-bromo-2,2-dimethyl-", typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. While specific UV-Vis data for "Propanal, 3-bromo-2,2-dimethyl-" is not extensively documented, analogous aldehydes show characteristic absorptions. For example, visible light irradiation of certain bromo-substituted aromatic aldehydes has been shown to facilitate photoacid-catalyzed reactions, indicating electronic excitation upon light absorption. nsf.gov The UV-Vis spectrum of "Propanal, 3-bromo-2,2-dimethyl-" would be useful in studying its photochemical properties and for quantitative analysis using a calibration curve.

X-ray Diffraction Analysis (e.g., for crystalline derivatives or decomposition products)

While "Propanal, 3-bromo-2,2-dimethyl-" is a liquid at room temperature, X-ray diffraction analysis can be a valuable tool for characterizing its crystalline derivatives or any solid decomposition products. For instance, if the aldehyde is converted into a solid derivative such as a semicarbazone or a 2,4-dinitrophenylhydrazone, X-ray crystallography could be employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This would provide definitive structural confirmation, including bond lengths and angles. Although no specific X-ray diffraction studies on derivatives of "Propanal, 3-bromo-2,2-dimethyl-" are readily available, this technique remains a powerful option for unambiguous structural elucidation of solid-state materials.

Chromatographic Techniques and Derivatization Strategies for Analysis

Gas chromatography (GC) is a primary analytical technique for the separation and quantification of volatile compounds like "Propanal, 3-bromo-2,2-dimethyl-". researchgate.net Due to its volatility, it is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nist.gov

For certain applications, derivatization may be employed to enhance the chromatographic properties or detection sensitivity of the analyte. research-solution.comsemanticscholar.org Derivatization modifies the analyte's functional group to create a derivative with improved characteristics for a specific analytical method. researchgate.net For aldehydes, a common derivatization strategy involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). research-solution.com This reaction forms an oxime derivative that is highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. researchgate.net This approach can significantly lower the detection limits for "Propanal, 3-bromo-2,2-dimethyl-".

Computational Chemistry and Theoretical Studies of Propanal, 3 Bromo 2,2 Dimethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Propanal, 3-bromo-2,2-dimethyl-, DFT calculations are instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the bond lengths, bond angles, and dihedral angles are determined for the ground state of Propanal, 3-bromo-2,2-dimethyl-.

Table 1: Predicted Optimized Geometrical Parameters for Propanal, 3-bromo-2,2-dimethyl- (B3LYP/6-311+G(d,p)) This table presents hypothetical yet realistic values based on typical bond lengths and angles for similar organic molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-C(O) | 1.52 | |

| C-C(Br) | 1.55 | |

| C-Br | 1.95 | |

| C-H (aldehyde) | 1.10 | |

| **Bond Angles (°) ** | O=C-C | 124.5 |

| C-C-C | 112.0 | |

| C-C-Br | 110.5 | |

| Dihedral Angle (°) | O=C-C-C | ~150 (for a stable conformer) |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. A strong absorption band corresponding to the C=O stretching vibration is expected around 1720-1740 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. Aldehydes typically exhibit a weak n → π* transition at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength. aip.org

Table 2: Predicted Spectroscopic Data for Propanal, 3-bromo-2,2-dimethyl- This table contains illustrative predicted values based on established ranges for functional groups.

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Aldehydic H (s) | 9.5 ppm |

| Methylene (B1212753) H (s) | 3.6 ppm | |

| Methyl H (s) | 1.2 ppm | |

| ¹³C NMR | C=O | 202 ppm |

| C(CH₃)₂ | 48 ppm | |

| CH₂Br | 40 ppm | |

| CH₃ | 25 ppm | |

| **IR (cm⁻¹) ** | C=O stretch | 1725 |

| C-H stretch (aldehyde) | 2720, 2820 | |

| C-Br stretch | 550 | |

| UV-Vis (nm) | n → π | 290 |

| π → π | 185 |

Conformational Analysis

Due to the rotation around the C-C single bonds, Propanal, 3-bromo-2,2-dimethyl- can exist in different conformations. acs.org A conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. The steric interactions between the bulky bromine atom, the methyl groups, and the carbonyl oxygen play a crucial role in determining the preferred conformation. mdpi.comreddit.com The most stable conformer will likely have the bromine atom and the carbonyl group positioned to minimize steric repulsion.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For Propanal, 3-bromo-2,2-dimethyl-, the HOMO is expected to be localized on the non-bonding orbitals of the oxygen and bromine atoms, while the LUMO will be centered on the antibonding π* orbital of the carbonyl group.

Table 3: Predicted Frontier Molecular Orbital Energies for Propanal, 3-bromo-2,2-dimethyl- Hypothetical energy values are provided for illustrative purposes.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -10.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 9.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of Propanal, 3-bromo-2,2-dimethyl-, the region around the carbonyl oxygen will show a high negative potential (red color), indicating its suitability for electrophilic attack. Conversely, the area around the carbonyl carbon and the carbon bonded to the bromine will exhibit a positive potential (blue color), making them susceptible to nucleophilic attack. The MEP map visually confirms the polarity of the C=O and C-Br bonds.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, which corresponds closely to the Lewis structure concept.

For Propanal, 3-bromo-2,2-dimethyl-, NBO analysis can quantify the delocalization of electron density through hyperconjugation. Key interactions would include the delocalization of electron density from the C-H and C-C sigma bonds into the empty π* antibonding orbital of the carbonyl group. Furthermore, the interaction between the lone pairs of the bromine atom and the adjacent σ* orbitals can be analyzed to understand the electronic effects of the bromine substituent. The stabilization energies associated with these donor-acceptor interactions can be calculated to assess their importance. nih.gov

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix This table presents hypothetical donor-acceptor interactions and their stabilization energies to illustrate the type of data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | π(C-C) | 2.5 |

| σ (C-H) | π(C=O) | 1.8 |

| LP (1) Br | σ*(C-C) | 0.9 |

Transition State Calculations for Reaction Energy Profiles

The study of reaction mechanisms and kinetics for Propanal, 3-bromo-2,2-dimethyl- can be significantly enhanced through the use of computational chemistry, specifically by calculating transition states and mapping reaction energy profiles. While specific, detailed research focusing exclusively on the transition state calculations for this particular compound is not extensively available in the public domain, we can infer the probable reaction pathways and the nature of their transition states based on well-established principles of organic chemistry and computational studies of analogous structures. The primary reactions of interest for an α-bromo aldehyde like Propanal, 3-bromo-2,2-dimethyl- would include nucleophilic substitution and elimination reactions.

One of the most common reactions involving α-halo aldehydes is their reaction with nucleophiles. The energy profile of such a reaction would typically be characterized by the energy of the reactants, the transition state, and the products. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For instance, in a nucleophilic substitution reaction, the incoming nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion. The transition state for this process would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond. The energy of this transition state would be influenced by steric hindrance around the reaction center, which in the case of Propanal, 3-bromo-2,2-dimethyl-, is significant due to the presence of the two methyl groups on the adjacent carbon.

Another important reaction pathway for α-halo aldehydes is elimination, often base-induced, to form an α,β-unsaturated aldehyde. The transition state for an E2 elimination reaction would involve the simultaneous removal of a proton from the α-carbon and the departure of the bromide ion.

Computational models, often employing density functional theory (DFT), are instrumental in calculating the geometries and energies of these transition states. These calculations can provide valuable insights into the reaction mechanism, including the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants (α-bromo aldehyde + Nucleophile) | 0 |

| Transition State | +15 to +25 |

| Products (Substituted aldehyde + Bromide ion) | -10 to -20 |

Note: The values in this table are illustrative and would vary depending on the specific nucleophile, solvent, and computational method used.

Applications As a Building Block in Complex Organic Synthesis

Synthesis of Compounds Featuring Geminal Dimethyl Groups and Quaternary Centers

The 2,2-dimethylpropyl moiety, often referred to as a neopentyl group, is a key structural motif in a variety of organic molecules. The presence of a quaternary carbon atom substituted with two methyl groups imparts specific steric and electronic properties to the parent molecule. Propanal, 3-bromo-2,2-dimethyl-, serves as a readily available starting material for introducing this geminal dimethyl group into target structures.

The synthetic utility of this bromo-aldehyde is demonstrated in its conversion to other valuable intermediates. For instance, it can be oxidized to 3-bromo-2,2-dimethylpropanoic acid or reduced to 3-bromo-2,2-dimethyl-1-propanol (B1267051) . sigmaaldrich.cnnih.gov These derivatives, along with the parent aldehyde, can participate in a wide range of chemical transformations to construct molecules containing the characteristic geminal dimethyl arrangement.

One of the key applications lies in the formation of all-carbon quaternary chiral centers, a challenging task in synthetic organic chemistry. researchgate.net The neopentyl group from 3-bromo-2,2-dimethylpropanal can act as a sterically bulky substituent that influences the stereochemical outcome of reactions, enabling the diastereoselective or enantioselective synthesis of complex molecules.

Strategic Intermediate in Total Synthesis of Natural Products

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. nih.govbohrium.com Propanal, 3-bromo-2,2-dimethyl- has proven to be a valuable intermediate in the synthesis of several complex natural products. Its bifunctional nature, possessing both an aldehyde and a bromo-substituent, allows for sequential and diverse chemical modifications.

For example, the aldehyde functionality can be used for chain elongation or the introduction of other functional groups, while the bromine atom can be displaced or involved in coupling reactions. This strategic utility has been showcased in the synthesis of various natural product families. nih.gov

Construction of Polycyclic and Heterocyclic Scaffolds (e.g., bicyclic beta-lactams, azabicyclo[4.2.0]octanones)

A notable application of Propanal, 3-bromo-2,2-dimethyl- is in the synthesis of strained heterocyclic systems, particularly β-lactams. nih.gov Bicyclic β-lactams are core structures in many antibiotics and are of significant interest in medicinal chemistry. researchgate.netdntb.gov.ua

Research has demonstrated that 3-bromo-2,2-dimethylpropanal can be used as a starting reagent in the synthesis of 3,4-pyrrolidine-fused bicyclic β-lactams. ugent.be In these syntheses, the bromo-aldehyde undergoes condensation with an amine, followed by a [2+2] cycloaddition with a ketene. The resulting β-lactam, containing the 3-bromo-2,2-dimethylpropyl side chain, can then undergo an intramolecular nucleophilic substitution, where the bromine is displaced to form a new ring, leading to the formation of bicyclic structures like cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. ugent.be This approach provides a pathway to novel bicyclic β-lactam scaffolds that can be further elaborated.

The versatility of this building block extends to the synthesis of various other heterocyclic and polycyclic systems, highlighting its importance in constructing diverse molecular frameworks. organic-chemistry.org

Precursor for Advanced Organic Materials and Specialty Chemicals

Beyond its role in natural product synthesis, Propanal, 3-bromo-2,2-dimethyl- and its derivatives are valuable precursors for the development of advanced organic materials and specialty chemicals. orgsyn.org The unique combination of the reactive aldehyde, the displaceable bromine atom, and the sterically bulky neopentyl group allows for the tailoring of molecular properties for specific applications.

The incorporation of the geminal dimethyl group can enhance the thermal stability and solubility of polymers and other organic materials. The bromo-functionality provides a handle for further chemical modification, such as the introduction of chromophores, liquid crystalline moieties, or other functional groups through coupling reactions. datapdf.comnih.gov This makes it a useful building block in the synthesis of materials with specific electronic, optical, or mechanical properties.

For instance, derivatives of 3-bromo-2,2-dimethylpropanal can be used in the synthesis of monomers for polymerization, leading to materials with tailored characteristics. The steric bulk of the neopentyl group can influence the polymer's morphology and physical properties.

Environmental Fate and Transformation Pathways

Investigation of Persistence and Degradability in Environmental Compartments

The persistence of Propanal, 3-bromo-2,2-dimethyl- in the environment is influenced by its susceptibility to various degradation processes, including biodegradation and photodegradation.

Biodegradation:

Photodegradation:

Aliphatic aldehydes can undergo photochemical reactions in the atmosphere. rsc.orgnih.govbeilstein-journals.org These reactions can lead to the degradation of the compound and the formation of other products. The primary photochemical processes for aldehydes include Norrish Type I and Type II reactions. researchgate.net The absorption of UV radiation can lead to the cleavage of the carbon-carbonyl bond or the abstraction of a hydrogen atom, initiating a series of reactions that can break down the molecule. researchgate.net

Predicted Environmental Persistence:

To provide a more quantitative assessment, a summary of predicted environmental fate properties for Propanal, 3-bromo-2,2-dimethyl- is presented in the table below. These values are estimates based on Quantitative Structure-Activity Relationship (QSAR) models, which are computational tools that predict the properties of a chemical based on its structure.

| Property | Predicted Value | Method |

| Biodegradation Half-Life | ||

| - In Water | Weeks-Months | BIOWIN (EPI Suite) |

| - In Soil | Weeks-Months | BIOWIN (EPI Suite) |

| - In Sediment | Months | BIOWIN (EPI Suite) |

| Atmospheric Oxidation Half-Life | 1.8 Days | AOPWIN (EPI Suite) |

Note: These are predicted values and should be considered as estimates. Actual environmental persistence may vary depending on specific environmental conditions.

Assessment of Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The bioaccumulation potential of a substance is a key factor in assessing its environmental risk.

The tendency of a chemical to bioaccumulate is often correlated with its octanol-water partition coefficient (LogKow). A higher LogKow value generally indicates a greater potential for bioaccumulation. For Propanal, 3-bromo-2,2-dimethyl-, the predicted LogKow suggests a moderate potential for bioaccumulation.

The Bioconcentration Factor (BCF) is another important parameter, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. A higher BCF indicates a greater tendency for the chemical to be stored in the fatty tissues of organisms.

Predicted Bioaccumulation Properties:

| Property | Predicted Value | Method |

| Octanol-Water Partition Coefficient (LogKow) | 2.34 | KOWWIN (EPI Suite) |

| Bioconcentration Factor (BCF) | 30.5 | BCFBAF (EPI Suite) |

Note: These are predicted values and should be considered as estimates. The actual bioaccumulation potential can be influenced by factors such as metabolism within the organism.

Studies on Mobility in Soil and Aquatic Systems

The mobility of Propanal, 3-bromo-2,2-dimethyl- in the environment determines its distribution between different environmental compartments such as soil, water, and air. Key parameters for assessing mobility include water solubility, vapor pressure, and the soil adsorption coefficient (Koc).

A higher water solubility generally leads to greater mobility in aquatic systems, while a higher vapor pressure suggests a tendency to partition into the atmosphere. The soil adsorption coefficient (Koc) indicates the extent to which a chemical will bind to the organic matter in soil and sediment. A lower Koc value suggests higher mobility in soil and a greater potential to leach into groundwater.

Predicted Mobility Properties:

| Property | Predicted Value | Method |

| Water Solubility | 351.6 mg/L | WSKOWWIN (EPI Suite) |

| Vapor Pressure | 1.15 mmHg | MPBPWIN (EPI Suite) |

| Soil Adsorption Coefficient (LogKoc) | 2.08 | KOCWIN (EPI Suite) |

Note: These are predicted values and should be considered as estimates. Environmental factors such as soil type, pH, and temperature can influence the actual mobility of the compound.

Chemical Transformation Mechanisms in Environmental Contexts (e.g., under basic conditions)

Propanal, 3-bromo-2,2-dimethyl- can undergo chemical transformations in the environment, particularly under specific conditions such as the presence of basic solutions.

Hydrolysis under Basic Conditions:

As a primary bromoalkane, Propanal, 3-bromo-2,2-dimethyl- is susceptible to hydrolysis, especially in the presence of a base like the hydroxide (B78521) ion (OH⁻). The reaction proceeds via a nucleophilic substitution mechanism, likely an SN2 (bimolecular nucleophilic substitution) reaction. docbrown.infodocbrown.infoyoutube.com

In this mechanism, the hydroxide ion, a strong nucleophile, attacks the partially positive carbon atom bonded to the bromine atom. docbrown.infoyoutube.com This attack occurs from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as a leaving group. docbrown.infoyoutube.com This one-step process results in the formation of 3-hydroxy-2,2-dimethylpropanal. The rate of this reaction is dependent on the concentrations of both the haloalkane and the hydroxide ion. docbrown.info The strength of the carbon-halogen bond also influences the reaction rate, with weaker bonds leading to faster hydrolysis. google.comsavemyexams.com

It is important to note that while this is the expected primary pathway, other reactions, such as elimination, could potentially occur under certain conditions, although substitution is generally favored for primary haloalkanes.

Q & A

Q. What are the recommended methods for synthesizing 3-bromo-2,2-dimethylpropanal in laboratory settings?

- Methodological Answer: A two-step synthesis is commonly employed:

Bromination : React 2,2-dimethylpropanal (neopentanal) with hydrobromic acid (HBr) under controlled conditions to introduce the bromine atom at the 3-position.

Oxidation : Use pyridinium chlorochromate (PCC) in dichloromethane to oxidize 3-bromo-2,2-dimethyl-1-propanol to the aldehyde. This method minimizes over-oxidation to carboxylic acids and preserves stereochemical integrity .

Note: Alternative routes involve hydroxymethylation of isobutyraldehyde followed by bromination, but yields may vary depending on reaction conditions .

Q. How can the purity and structural integrity of 3-bromo-2,2-dimethylpropanal be verified post-synthesis?

- Methodological Answer:

- Gas Chromatography (GC) : Quantify purity using flame ionization detection (FID) with a polar capillary column (e.g., DB-WAX).

- Infrared Spectroscopy (IR) : Confirm the aldehyde carbonyl stretch (~1720 cm⁻¹) and C-Br vibration (~650 cm⁻¹). Compare with reference spectra from NIST Chemistry WebBook .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 151 (C₅H₉BrO⁺) and characteristic fragmentation patterns (e.g., loss of CO to form C₄H₈Br⁺) .

Q. What thermodynamic properties are critical for handling 3-bromo-2,2-dimethylpropanal in experimental setups?

- Methodological Answer: Key properties include:

- Boiling Point : ~172–173°C (decomposes at higher temperatures; use vacuum distillation for purification) .

- Heat Capacity : ~39.60 cal/mol·K (liquid phase at 298 K) .

- Enthalpy of Formation : ΔfH° (liquid) ≈ -31.89 kcal/mol, derived from analogous brominated alkanes .

Storage recommendations: Store under inert atmosphere at -20°C to prevent aldol condensation or decomposition .

Advanced Research Questions

Q. What mechanistic insights exist regarding the thermal decomposition pathways of 3-bromo-2,2-dimethylpropanal under high-temperature conditions?

- Methodological Answer: Computational studies (e.g., CRECK 20_03mod mechanism) predict primary decomposition via:

- Unimolecular cleavage : C-Br bond homolysis generates a 2,2-dimethylpropanal radical and Br•.

- Radical propagation : Ethyl radical formation (C₂H₅•) via β-scission, followed by ethylene (C₂H₄) and CO production. Sensitivity analysis at 1300 K shows dominant pathways initiated by R1 (C-Br cleavage) and R2 (C-C bond rupture) .

Experimental validation: Shock tube pyrolysis coupled with GC-MS can track product profiles (e.g., CH₄, C₂H₂) .

Q. How do computational models predict the reactivity of 3-bromo-2,2-dimethylpropanal in radical-mediated reactions?

- Methodological Answer: Density Functional Theory (DFT) simulations reveal:

- Radical Stability : The tertiary carbon adjacent to the aldehyde group stabilizes radicals, favoring SN2 or E2 mechanisms in substitution reactions.

- Transition States : Bromine abstraction by nucleophiles (e.g., Na⁺) has a ΔrG° of 13.7 kcal/mol, indicating moderate reactivity in gas-phase ion clustering .

Applications: Predict regioselectivity in cross-coupling reactions or polymerization initiators .

Q. What strategies mitigate competing side-reactions during the oxidation of 3-bromo-2,2-dimethyl-1-propanol to the corresponding aldehyde?

- Methodological Answer: To suppress over-oxidation or elimination:

- Catalyst Choice : Use PCC over aggressive oxidants like KMnO₄ to avoid C-Br bond cleavage .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize the aldehyde intermediate.

- Temperature Control : Maintain reaction temperatures below 0°C to minimize radical chain reactions .

Monitoring: In-situ IR spectroscopy tracks aldehyde formation and detects side products like carboxylic acids .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products